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Compound of Interest

4-Chloro-2-
Compound Name:
(pentyloxy)phenylboronic acid

CAS No.: 2096338-13-3

Cat. No.: B2548719

Get Quote

Chemical Identity & Core Data

Compound Name: 4-Chloro-2-(pentyloxy)phenylboronic acid CAS Registry Number:
2096338-13-3 Molecular Formula: C11H16BCIOs Molecular Weight: 242.51 g/mol
SMILES:CCCCCOclcc(Cl)ccc1B(O)O Appearance: White to off-white solid Solubility: Soluble
in DMSO, Methanol, Ethanol; sparingly soluble in water.

Executive Summary

4-Chloro-2-(pentyloxy)phenylboronic acid is a specialized organoboron intermediate used
primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its structural
uniqueness lies in the ortho-alkoxy substituent (pentyloxy group), which serves a dual purpose:
it acts as a directing group during synthesis and modulates the lipophilicity (LogP) of the final
pharmaceutical candidate. The 4-chloro handle provides a secondary site for further
functionalization, making this compound a versatile "linchpin" in medicinal chemistry campaigns
targeting kinases and GPCRs.
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Synthesis & Manufacturing Protocol

Expertise & Experience: The synthesis of 2-alkoxy-arylboronic acids requires careful control of
regioselectivity. The most robust industrial route avoids the direct lithiation of the
alkoxybenzene due to potential ortho-lithiation scrambling. Instead, a bromine-lithium exchange
or Miyaura borylation on a pre-functionalized aryl bromide is the standard of excellence.

Reaction Scheme Overview

The synthesis proceeds in two distinct stages:

» Williamson Etherification: Installation of the pentyl chain.

e Miyaura Borylation: Conversion of the aryl bromide to the boronic acid.

Step 1: Synthesis of 1-Bromo-4-chloro-2-
(pentyloxy)benzene

Objective: Alkylation of the phenol moiety with high conversion.

» Reagents: 2-Bromo-5-chlorophenol (Starting Material), 1-Bromopentane, Potassium
Carbonate (

), DMF (Solvent).

e Protocol:

o Charge a reaction vessel with 2-Bromo-5-chlorophenol (1.0 eq) and anhydrous DMF (5
mL/qg).

o Add Potassium Carbonate (1.5 eq) and stir at room temperature for 30 minutes to
generate the phenoxide anion. Critical: Ensure the base is finely ground to maximize
surface area.

o Add 1-Bromopentane (1.2 eq) dropwise to control the exotherm.

o Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2548719?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Workup: Quench with water, extract with ethyl acetate, wash with brine, and dry over

. Concentrate in vacuo.

o Purification: Silica gel chromatography is usually required to remove unreacted alkyl
bromide.

Step 2: Pd-Catalyzed Borylation (Miyaura Route)

Obijective: Installation of the boronic acid moiety without dehalogenating the 4-chloro site. Why
this route? Traditional Lithium-Halogen exchange (n-BuLi) at -78°C carries a risk of "halogen
dance" or competing exchange at the Chlorine position. The Palladium-catalyzed route using
Bis(pinacolato)diboron (

) is chemoselective for the Bromine atom.

e Reagents: 1-Bromo-4-chloro-2-(pentyloxy)benzene (from Step 1),
(1.1 eq),
(3 mol%), Potassium Acetate (KOAc, 3.0 eq), 1,4-Dioxane.

e Protocol:

[e]

In a glovebox or under Argon stream, combine the aryl bromide,

, KOAc, and dry 1,4-Dioxane.

o Degas the solvent by sparging with Argon for 15 minutes. Causality: Oxygen poisons the
Pd(0) active species, leading to homocoupling side products.

o Add the catalyst

o Heat to 90°C for 12-16 hours.

o Hydrolysis (Optional but recommended for free acid): The reaction yields the pinacol ester.
To isolate the free boronic acid (CAS 2096338-13-3), treat the crude ester with
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in THF/Water, followed by dilute HCI hydrolysis.

Visualization: Synthesis Workflow
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Figure 1: Step-wise synthetic pathway from commercially available phenol precursor to target
boronic acid.

Applications & Mechanism of Action

The primary utility of 4-Chloro-2-(pentyloxy)phenylboronic acid is as a nucleophile in
Suzuki-Miyaura Cross-Coupling.

Mechanistic Insight: The "Ortho-Effect"

The 2-pentyloxy group exerts a steric and electronic influence during coupling:

o Electronic: The oxygen atom donates electron density into the ring (resonance), increasing
the nucleophilicity of the carbon attached to boron. This often accelerates the
transmetallation step compared to unsubstituted phenylboronic acids.

» Steric: The pentyl chain is flexible but bulky. In the resulting biaryl product, this group forces
the two aromatic rings to twist out of planarity (atropisomerism potential), which is a key
design strategy in modern kinase inhibitors to fill hydrophobic pockets.

Protocol: Suzuki Coupling (General Procedure)

e Substrate: Aryl Halide (e.g., Heterocyclic bromide).
o Catalyst System:

or

IXPhos.
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e Base:

(aqueous).

e Solvent: DME/Water or Toluene/Ethanol/Water.

o Conditions: 80-100°C, inert atmosphere.

Visualization: Suzuki Catalytic Cycle

Transmetallation .
(+ Boronic Acid) Diaryl-Pd(Il) Complex

Reductive Elimination
(- Product)

Cycle Regenerated

Pd(I1)-X Complex

Oxidative Addition . .
(Ar-X) Pd(0) Active Species

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b2548719/docs?utm_src=pdf-body-img#technical-monograph-4-chloro-2-pentyloxy-phenylboronic-acid-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2548719?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting the entry point of the boronic acid at
the Transmetallation stage.

Handling, Stability & Storage

Trustworthiness: Boronic acids are not static molecules; they exist in a dynamic equilibrium that
affects stoichiometry calculations.

The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides),
especially under vacuum or dry storage.

e Impact: A sample of "pure" boronic acid may actually contain 10-30% boroxine. This changes
the effective molecular weight.

o Correction: For precise stoichiometry in GMP settings, it is recommended to assume a purity
of ~95% or to re-crystallize from water/acetone immediately before use.

Storage Conditions

o Temperature: 2-8°C (Refrigerator).
o Atmosphere: Inert gas (Argon/Nitrogen) preferred to prevent oxidative deboronation.

o Container: Tightly sealed glass; avoid prolonged exposure to moist air which promotes
protodeboronation (loss of

group).
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¢ To cite this document: BenchChem. [Technical Monograph: 4-Chloro-2-
(pentyloxy)phenylboronic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2548719/docs#technical-monograph-4-chloro-2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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